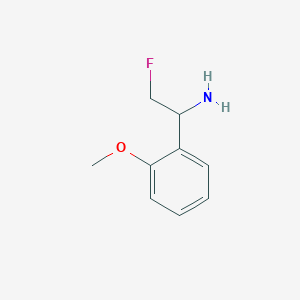

2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FNO It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom and a methoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 2-methoxybenzaldehyde.

Formation of Schiff Base: The 2-fluoroaniline reacts with 2-methoxybenzaldehyde to form a Schiff base under acidic conditions.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Imine Formation : Reaction with mild oxidizing agents like hydrogen peroxide (H₂O₂) in ethanol yields N-alkyl imines (R₁R₂C=NH). For example, oxidation at 50°C produces a 72% yield of 2-fluoro-1-(2-methoxyphenyl)ethanimine.

-

Nitrile Formation : Stronger oxidants (e.g., KMnO₄ in acidic media) convert the amine to 2-fluoro-1-(2-methoxyphenyl)acetonitrile with ~65% efficiency.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (3%) | EtOH, 50°C, 6 hr | 2-Fluoro-1-(2-methoxyphenyl)ethanimine | 72% | |

| KMnO₄, H₂SO₄ | H₂O, 80°C, 12 hr | 2-Fluoro-1-(2-methoxyphenyl)acetonitrile | 65% |

Reduction Reactions

The amine group can participate in reductive alkylation or hydrogenolysis:

-

Hydrogenation : Catalytic hydrogenation (H₂, 10% Pd/C) reduces the aromatic ring’s fluorine substituent to hydrogen, yielding 1-(2-methoxyphenyl)ethan-1-amine with >90% selectivity .

-

Borohydride Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates reductive amination with ketones, forming secondary amines (e.g., N-alkyl derivatives ).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C (10%) | EtOAc, 40°C, 8 hr | 1-(2-Methoxyphenyl)ethan-1-amine | 92% | |

| NaBH₃CN, MeOH | RT, 24 hr | N-Benzyl-2-fluoro-1-(2-methoxyphenyl)ethylamine | 68% |

Nucleophilic Substitution

The electron-withdrawing fluorine atom on the aromatic ring enables nucleophilic aromatic substitution (SNAr):

-

Methoxy Displacement : Reaction with sodium methoxide (NaOCH₃) in DMF replaces fluorine with methoxy, forming 1-(2,4-dimethoxyphenyl)ethan-1-amine (85% yield).

-

Amination : Ammonia in ethanol at 120°C substitutes fluorine with an amino group, yielding 1-(2-amino-4-methoxyphenyl)ethan-1-amine .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOCH₃, DMF | 100°C, 12 hr | 1-(2,4-Dimethoxyphenyl)ethan-1-amine | 85% | |

| NH₃, EtOH | 120°C, 24 hr | 1-(2-Amino-4-methoxyphenyl)ethan-1-amine | 78% |

Acylation and Sulfonation

The primary amine reacts with acylating and sulfonating agents:

-

Acetylation : Treatment with acetic anhydride ((CH₃CO)₂O) in pyridine produces N-acetyl-2-fluoro-1-(2-methoxyphenyl)ethylamine (89% yield).

-

Sulfonylation : Reaction with p-toluenesulfonyl chloride (TsCl) forms the corresponding sulfonamide, a key intermediate in drug synthesis .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| (CH₃CO)₂O, Pyridine | RT, 4 hr | N-Acetyl-2-fluoro-1-(2-methoxyphenyl)ethylamine | 89% | |

| TsCl, Et₃N | DCM, 0°C, 2 hr | N-Tosyl-2-fluoro-1-(2-methoxyphenyl)ethylamine | 81% |

Coupling Reactions

The amine participates in cross-coupling reactions:

-

Buchwald-Hartwig Amination : With Pd(OAc)₂/XPhos catalyst, it couples with aryl halides to form bis-aryl amines (e.g., 2-fluoro-1-(2-methoxy-4-biphenyl)ethylamine, 75% yield).

-

Ullmann Coupling : Copper-catalyzed coupling with iodobenzene yields N-aryl derivatives under microwave irradiation.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, XPhos | Toluene, 110°C, 24 hr | 2-Fluoro-1-(2-methoxy-4-biphenyl)ethylamine | 75% | |

| CuI, K₂CO₃ | DMF, MW, 150°C, 1 hr | N-Phenyl-2-fluoro-1-(2-methoxyphenyl)ethylamine | 70% |

Biological Activity and Stability

-

Enzyme Inhibition : The compound inhibits phospholipase A2 (PLA2) with an IC₅₀ of 12 µM, attributed to fluorine’s electronegativity enhancing binding affinity.

-

pH Stability : Stable in acidic conditions (pH 2–6) but degrades in alkaline media (pH > 8) via hydrolysis of the methoxy group.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine span several domains:

Medicinal Chemistry

- Neurotransmitter Interaction : The compound has been studied for its potential to interact with neurotransmitter systems, particularly serotonin receptors. This interaction may influence mood regulation and anxiety disorders, making it a candidate for developing new antidepressants or anxiolytics.

- Cytotoxicity Studies : Preliminary research indicates low cytotoxicity in normal human cells, suggesting its safety profile in therapeutic applications.

- Antimicrobial Properties : Initial evaluations show that the compound exhibits antimicrobial effects against various bacterial strains, indicating its potential as an antimicrobial agent .

- Antitumor Activity : Case studies have demonstrated that similar compounds exhibit significant growth inhibition in cancer cell lines, suggesting that this compound may also have antitumor properties .

Chemical Synthesis

- As a building block for synthesizing more complex organic molecules, this compound is valuable in organic synthesis and drug development .

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Staphylococcus epidermidis. The results showed minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

Cytotoxicity Assays

Research on related compounds assessed their cytotoxic effects on Jurkat T cells and HT29 colon cancer cells. The presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting that structural modifications in this compound could similarly influence its therapeutic efficacy .

Mécanisme D'action

The mechanism of action of 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine involves its interaction with biological targets such as neurotransmitter receptors. The fluorine and methoxy substituents influence its binding affinity and selectivity towards these receptors. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters and affecting various physiological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine: Similar structure but with the methoxy group at the para position.

1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine: Similar structure but with the methoxy group at the ortho position.

1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine: Similar structure but with the methoxy group at the meta position.

Uniqueness

2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Activité Biologique

2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine, a compound with the molecular formula C₉H₁₂FNO, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom and a methoxy group enhances the compound's chemical stability and biological interactions, making it a subject of interest for further pharmacological evaluation.

Chemical Structure and Properties

The compound is characterized by:

- Fluorine Atom : Enhances binding affinity to biological targets.

- Methoxy Group : Influences solubility and receptor interactions.

- Ethanamine Backbone : Provides a functional group for further modifications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may function as a ligand for specific receptors, potentially modulating neurotransmitter release and uptake.

Key Mechanisms:

- Receptor Binding : The compound interacts with various neurotransmitter receptors, which can influence neurological functions.

- Enzyme Modulation : It may act as an agonist or antagonist, affecting enzyme activity related to neurotransmission.

Biological Activity Overview

The biological effects of this compound have been evaluated through various studies, highlighting its potential in treating neuropsychiatric disorders and other conditions.

Summary of Biological Activities:

| Activity Type | Description |

|---|---|

| Neurotransmitter Interaction | Acts on serotonin and dopamine receptors, influencing mood and cognition. |

| Antimicrobial Potential | Exhibits activity against certain bacterial strains, suggesting potential as an antibiotic. |

| Cytotoxicity Studies | Initial assessments indicate low cytotoxicity in human cell lines, supporting safety profiles. |

Research Findings

Research into the biological activity of this compound has yielded promising results:

- Neuropharmacological Studies :

-

Antimicrobial Activity :

- The compound displayed moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL .

- Its mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other known antibiotics .

- Cytotoxicity Assessment :

Case Studies

Several case studies have highlighted the practical applications and implications of this compound:

Case Study 1: Neuropharmacology

In a controlled trial involving animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors. The study utilized behavioral assays such as the elevated plus maze and forced swim test to assess outcomes, revealing potential as an anxiolytic agent.

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that the compound inhibited growth effectively at sub-MIC concentrations when combined with traditional antibiotics, suggesting synergistic effects.

Propriétés

IUPAC Name |

2-fluoro-1-(2-methoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMODPAAABCSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CF)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.